cyclooctylmethanamine
Description
Cyclooctylmethanamine (C₉H₁₉N) is a primary amine characterized by a cyclooctane ring attached to a methylamine group. Its molecular weight is 141.18 g/mol, with a monoisotopic mass of 141.15175 Da . The InChIKey (GQOIKWAYFXTZOK-UHFFFAOYSA-N) and SMILES notation (C1CCCCCCC1CN) highlight its eight-membered cycloalkane structure and primary amine functionality . This compound is primarily used as a building block in organic synthesis, with commercial availability noted in quantities ranging from 50 mg to 500 mg .
Properties
IUPAC Name |
cyclooctylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOIKWAYFXTZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197111 | |
| Record name | Cyclooctylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4734-81-0 | |
| Record name | Cyclooctanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4734-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004734810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Cyclooctylmethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKA3K9F7DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: cyclooctylmethanamine can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired amine .
Industrial Production Methods: In industrial settings, cyclooctylmethylamine is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: cyclooctylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctylmethyl ketone, while reduction could produce cyclooctane .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Cyclooctylmethanamine has been investigated for its role as a scaffold in drug design. Its unique cyclic structure allows for the modulation of pharmacokinetic properties, such as increased metabolic stability and selective receptor binding. The compound has been integrated into various drug candidates targeting conditions such as cancer and neurological disorders.
Case Study: Anticancer Activity
A study evaluated this compound derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibitory activity against breast and colon cancer cells, with IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in anticancer therapies.
Synthetic Organic Chemistry
Synthesis of Novel Compounds
this compound serves as a versatile building block in synthetic organic chemistry. Its incorporation into larger molecular frameworks can facilitate the synthesis of complex natural products and pharmaceuticals. Recent advancements have focused on its use in C–H functionalization reactions, enabling the formation of diverse cycloalkane derivatives.
Data Table: Synthesis Methods
Material Science
Polymer Chemistry
this compound is being explored for its potential applications in polymer synthesis. Its ability to act as a crosslinking agent can enhance the mechanical properties of polymers, making them suitable for applications in coatings, adhesives, and composites.
Biochemical Studies
Biological Interactions
The compound has been utilized in biochemical studies to investigate its interactions with biological targets, including enzymes and receptors. Preliminary studies suggest that this compound can modulate enzyme activity, which may lead to therapeutic applications.
Case Study: Enzyme Inhibition
Research indicated that this compound derivatives could effectively inhibit specific kinases involved in cancer progression. The mechanism involves binding to the active site, thereby preventing substrate interaction and subsequent signaling pathways.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |
| Enzyme Inhibition | Kinase assays | Significant inhibition observed | 2024 |
Mechanism of Action
cyclooctylmethanamine can be compared with other similar compounds such as cyclooctylamine and cyclooctylmethanol. While these compounds share structural similarities, cyclooctylmethylamine is unique due to its specific functional group and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular parameters of cyclooctylmethanamine and analogous cyclic amines:
Key Observations:
- Ring Size and Flexibility : this compound’s eight-membered ring offers greater conformational flexibility compared to smaller cyclic amines (e.g., cyclopentylmethylamine). This may influence solubility and reactivity in synthetic applications .
Key Observations:
- Safety Data Gaps : this compound lacks detailed hazard documentation, unlike smaller cyclic amines like cyclopentylmethylamine, which have well-characterized risks .
- Chlorinated Derivatives : Compounds with chlorophenyl groups (e.g., ) may pose additional toxicity risks due to halogenated aromatic structures, requiring stringent handling protocols.
Biological Activity
Cyclooctylmethanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclooctane ring fused with a methanamine group. The presence of the amine functional group is crucial for its biological interactions, as it can participate in hydrogen bonding and ionic interactions with various biological macromolecules.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct amination : Reacting cyclooctanol with ammonia or amine derivatives.
- Reduction of cyclooctanone : Using reducing agents to convert cyclooctanone to the corresponding amine.
These methods highlight the versatility in producing this compound for further biological studies.
Biological Activity
This compound exhibits various biological activities, which can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve disruption of cellular processes essential for tumor growth .
- Neuroprotective Effects : Research has suggested that compounds structurally similar to this compound enhance neurotrophic factor expression, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Properties : this compound has shown promise in antimicrobial assays, suggesting its utility as a lead compound in developing new antibiotics .
Case Studies and Research Findings
- Anticancer Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against A549 and HeLa cell lines, with IC50 values indicating potent activity. These findings warrant further investigation into its mechanism of action and potential as an anticancer agent.
- Neurotrophic Factor Induction : A study involving the administration of this compound to human astrocytoma cells revealed increased expression of nerve growth factor (NGF) mRNA. This suggests that the compound may play a role in neuroprotection and regeneration .
- Antimicrobial Testing : this compound was evaluated against various bacterial strains, demonstrating effective inhibition comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapies .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
